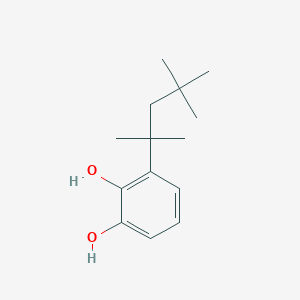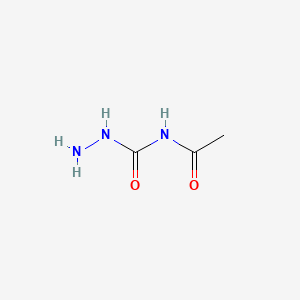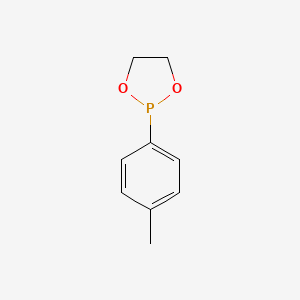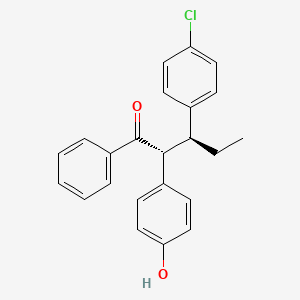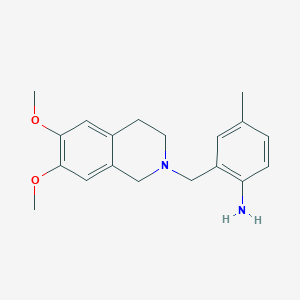![molecular formula C12H18O B14677679 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene CAS No. 28530-36-1](/img/structure/B14677679.png)
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound characterized by its aromatic benzene ring substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene typically involves the alkylation of benzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and proceeds via the formation of a carbocation intermediate. The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cumene (Isopropylbenzene): Similar structure but lacks the additional isopropyl group.
Toluene (Methylbenzene): Contains a methyl group instead of isopropyl groups.
Ethylbenzene: Contains an ethyl group instead of isopropyl groups.
Uniqueness
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
28530-36-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-propan-2-yl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10H,1-4H3 |
InChI Key |
SQDJMAPNQCRHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
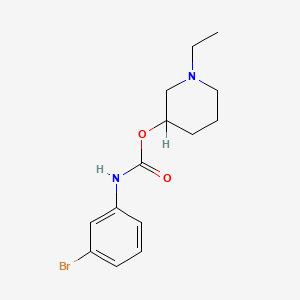
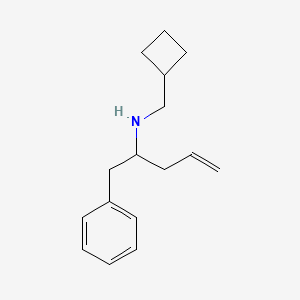
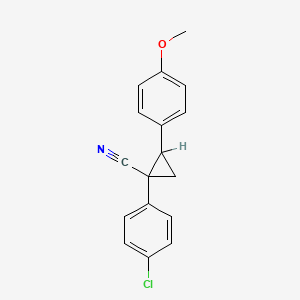
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

